molecular formula C51H72Cl2O18 B1254118 Lipiarmycin a4

Lipiarmycin a4

Número de catálogo: B1254118
Peso molecular: 1044 g/mol
Clave InChI: TVNPCAPJKIVYOW-BSQOWXRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Lipiarmycin A4 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its effectiveness extends to strains resistant to conventional antibiotics. Research has shown that this compound can inhibit the growth of various pathogenic bacteria, including Streptococcus haemolyticus and Staphylococcus aureus, making it a valuable candidate for addressing antibiotic resistance issues .

Treatment of Clostridium difficile Infections

This compound is also known as fidaxomicin, which has been clinically developed for the treatment of Clostridium difficile infections. Clinical trials have demonstrated that fidaxomicin is effective in achieving clinical cure rates comparable to vancomycin but with lower recurrence rates. Specifically, fidaxomicin showed a 15% recurrence rate compared to 25.3% for vancomycin in treated populations .

Comparison with Other Antibiotics

The following table summarizes the clinical efficacy of this compound (fidaxomicin) compared to other antibiotics in treating Clostridium difficile infections:

AntibioticClinical Cure RateRecurrence Rate
Fidaxomicin87.7%15%
Vancomycin86.8%25.3%

Case Study 1: Efficacy Against Resistant Strains

In a study involving patients with recurrent C. difficile infections, fidaxomicin was found to be more effective than vancomycin in preventing recurrences among non-BI strains (83% vs. 66%) and showed comparable results among BI/NAP1/027 strains . This highlights the potential of this compound as a frontline treatment option against resistant bacterial strains.

Case Study 2: Safety Profile

A comprehensive review of fidaxomicin's safety profile indicated that it is well-tolerated by patients, with adverse effects being minimal compared to traditional antibiotics. The most common side effects reported were gastrointestinal disturbances, which are typical for antibiotic treatments .

Análisis De Reacciones Químicas

Structural Elucidation and Key Reactions

Molecular Formula and Composition
Lipiarmycin A4 (compound 2 ) exists in a 1:3 ratio with Lipiarmycin A3 (compound 1a ), differing by the substitution of a methyl group (CH₃) on the phenyl moiety instead of an ethyl group (CH₂CH₃) . Its molecular formula is C₅₂H₇₂O₂₀ , derived from fast atom bombardment mass spectrometry (FAB-MS) and nuclear magnetic resonance (NMR) data .

Hydrolysis and Fragmentation

  • KOH-MeOH Hydrolysis : Treatment of this compound with mild KOH-MeOH cleaves the lactone ring, yielding a mixture of diastereomers 14 and 15 at C-15. This reaction confirms the glycosidic linkage of the 5-methyl-rhamnose moiety at C-11 .

  • Acetylation : Acetylation with pyridine and acetic anhydride converts all seven hydroxy groups into acetates, forming the hepta-acetate derivative 1b .

Intermolecular Linkages
The structure of this compound is interconnected through:

  • C(7)-C(8) Linkage : Confirmed by allylic coupling between 7-H and 9-H, and three-bond coupling between C-20 and 7-H .

  • C(11)-C(12) Linkage : Established via allylic coupling between 11-H and 13-H, and three-bond coupling between C-23 and 11-H .

NMR Data and Structural Confirmation

NMR Data Compound 1a (Lipiarmycin A3)
¹H NMR :74 hydrogens, including 7 OH groups
¹³C NMR :52 carbons, including 4 carbonyls and 7 CHOR groups
Key Shifts :δ 1.66 (20-H), δ 4.3–5.3 (anomeric protons)

The fully decoupled ¹³C NMR spectrum of this compound revealed critical structural features, including the presence of a macrocyclic lactone ring and glycosidic linkages . Long-range couplings (3J and 4J) in ¹H NMR spectra were pivotal in mapping interfragment connections .

Hydrolysis Reaction

Reaction :
this compound → Diastereomers 14 and 15 (via KOH-MeOH hydrolysis)
Mechanism :

  • Lactone ring opening at C-15.

  • Double-bond isomerization (C(12)-C(13) → C(11)-C(13)).

  • Expulsion of the 5-methyl-rhamnose moiety .

Acetylation Reaction

Reaction :
this compound + Ac₂O → Hepta-acetate derivative 1b
Mechanism :
Acetylation of all seven hydroxy groups to stabilize the molecule for structural analysis .

Propiedades

Fórmula molecular

C51H72Cl2O18

Peso molecular

1044 g/mol

Nombre IUPAC

[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1

Clave InChI

TVNPCAPJKIVYOW-BSQOWXRLSA-N

SMILES isomérico

CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C

SMILES canónico

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C

Sinónimos

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipiarmycin a4
Reactant of Route 2
Reactant of Route 2
Lipiarmycin a4
Reactant of Route 3
Reactant of Route 3
Lipiarmycin a4
Reactant of Route 4
Reactant of Route 4
Lipiarmycin a4
Reactant of Route 5
Reactant of Route 5
Lipiarmycin a4
Reactant of Route 6
Reactant of Route 6
Lipiarmycin a4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.